Novel Chemical Scaffold Differentiation: AMS-17 Versus MCC950 Chemotype
AMS-17 was rationally designed using pharmacophore modeling and quantum mechanics calculations to create a novel tertiary sulfonylurea scaffold distinct from the sulfonylurea-based MCC950 series [1]. While MCC950 (C20H24N2O5S, MW 404.48) and AMS-17 (C15H13F3N4O3S, MW 386.35) share sulfonylurea functionality, AMS-17 incorporates a tetrahydropyrimidin-2(1H)-one core with pyrimidin-5-yl substitution, representing a structurally distinct chemotype within the NLRP3 inhibitor class . The rational design approach used conformational searches with MMFF molecular mechanics and Hartree-Fock quantum mechanics calculations to optimize pharmacophoric alignment [1].
| Evidence Dimension | Chemical scaffold architecture and design methodology |
|---|---|
| Target Compound Data | Tertiary sulfonylurea with tetrahydropyrimidin-2(1H)-one core; MW 386.35; rationally designed via pharmacophore modeling and quantum mechanics optimization |
| Comparator Or Baseline | MCC950 (CP-456773): sulfonylurea-based diarylsulfonylurea scaffold; MW 404.48; discovered through phenotypic screening |
| Quantified Difference | Structurally distinct chemotype with different core architecture (tetrahydropyrimidinone vs diarylsulfonylurea); MW difference: 18.13 Da (4.5% lower molecular weight for AMS-17) |
| Conditions | Computational chemistry: MMFF molecular mechanics conformational search; Hartree-Fock 6-31(d) level of theory; Spartan software suite |
Why This Matters
A structurally distinct chemotype offers potential for differentiated toxicity and pharmacokinetic profiles, particularly relevant given MCC950's clinical discontinuation due to hepatotoxicity.
- [1] Zhang C, Sajith AM, Xu X, Jiang J, Bowen JP, Kulkarni A, Hao J. Targeting NLRP3 signaling by a novel-designed sulfonylurea compound for inhibition of microglial inflammation. Bioorg Med Chem. 2022 Jan 31;58:116645. View Source
